Delphinidin 3-rutinoside

Description

Properties

CAS No. |

15674-58-5 |

|---|---|

Molecular Formula |

C27H31O16+ |

Molecular Weight |

611.5 g/mol |

IUPAC Name |

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C27H30O16/c1-8-18(32)21(35)23(37)26(40-8)39-7-17-20(34)22(36)24(38)27(43-17)42-16-6-11-12(29)4-10(28)5-15(11)41-25(16)9-2-13(30)19(33)14(31)3-9/h2-6,8,17-18,20-24,26-27,32,34-38H,7H2,1H3,(H4-,28,29,30,31,33)/p+1/t8-,17+,18-,20+,21+,22-,23+,24+,26+,27+/m0/s1 |

InChI Key |

PLKUTZNSKRWCCA-LTSKFBHWSA-O |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O)O.[Cl-] |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O)O |

Synonyms |

3-[[6-O-(6-Deoxy-a-L-mannopyranosyl)-b-D-glucopyranosyl]oxy]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-1-benzopyrylium; Delphinidin 3-O-rutinoside; Tulipanin chloride |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Natural Trove of Delphinidin 3-rutinoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin 3-rutinoside, a prominent anthocyanin, has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of this bioactive compound, presenting quantitative data, detailed experimental protocols for its analysis, and visualizations of its known signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Quantitative Analysis of this compound

This compound is predominantly found in a variety of deeply colored fruits and vegetables. Blackcurrants (Ribes nigrum L.) and eggplant (Solanum melongena L.) are among the most significant and widely studied sources.[1][2][3] The concentration of this anthocyanin can vary considerably depending on the cultivar, growing conditions, and maturity of the plant.

Data Presentation: Quantitative Content of this compound in Natural Sources

The following table summarizes the quantitative data for this compound content in various natural sources, compiled from multiple studies. This allows for a clear comparison of the abundance of this compound across different plant materials.

| Natural Source | Cultivar/Variety | Plant Part | This compound Content (mg/100g fresh weight, unless otherwise stated) | Reference(s) |

| Blackcurrant (Ribes nigrum L.) | 'Ben Gairn' | Berries | ~186.7 | [4] |

| 'Ceres' | Berries | ~151.6 | [4] | |

| 'Ometa' | Berries | ~142.3 | [4] | |

| 'Triton' | Berries | ~158.4 | [4] | |

| Not Specified | Berries | 223.3 (nmol/g) | [5] | |

| Multiple Cultivars | Berries | Ranging from 36.7% to 63.6% of total anthocyanins | [4][6] | |

| Eggplant (Solanum melongena L.) | Not Specified | Peel | 562 (mg/100g dry weight) | [3] |

| Not Specified | Peel | 91.4% of total anthocyanins | [7] |

Experimental Protocols

Extraction and Isolation of this compound

The following protocol outlines a general procedure for the extraction and isolation of this compound from plant materials, based on common laboratory practices.[8][9][10]

1. Sample Preparation:

- Fresh plant material (e.g., blackcurrant berries, eggplant peels) should be frozen in liquid nitrogen and then lyophilized to remove water.

- The dried material is then ground into a fine powder to increase the surface area for extraction.

2. Extraction:

- The powdered plant material is extracted with a solvent system, typically an acidified methanol or ethanol solution (e.g., 70% ethanol in water with 3% acetic acid).[7]

- The ratio of solvent to plant material should be optimized, but a common starting point is 10:1 (v/w).

- Extraction can be performed using various methods, including maceration, sonication, or ultrasound-assisted extraction (UAE). For instance, UAE can be carried out for 30 minutes at 25°C.[3]

- The mixture is then centrifuged or filtered to separate the extract from the solid plant residue. The process is repeated multiple times to ensure complete extraction.

3. Purification:

- The crude extract is concentrated under reduced pressure using a rotary evaporator.

- The concentrated extract is then subjected to purification using solid-phase extraction (SPE) with a C18 cartridge to remove sugars, organic acids, and other polar compounds.

- Further purification can be achieved through preparative high-performance liquid chromatography (HPLC) on a C18 column.

Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is the most common and reliable method for the quantification of this compound.[11][12][13]

1. Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

- Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

- Mobile Phase: A gradient elution is typically used, consisting of two solvents:

- Solvent A: Acidified water (e.g., 5% formic acid in water).

- Solvent B: Acetonitrile or methanol.

- Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the course of the run to elute the anthocyanins.

- Flow Rate: A flow rate of 1.0 mL/min is commonly used.

- Column Temperature: The column is typically maintained at a constant temperature, for example, 25°C.

- Detection: The DAD is set to monitor at the maximum absorbance wavelength for this compound, which is around 520 nm.

2. Sample and Standard Preparation:

- The purified extract is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

- A standard stock solution of this compound is prepared in methanol and used to create a calibration curve by preparing a series of dilutions.

3. Quantification:

- The peak corresponding to this compound in the sample chromatogram is identified by comparing its retention time and UV-Vis spectrum with that of the authentic standard.

- The concentration of this compound in the sample is calculated based on the peak area and the calibration curve generated from the standards.

Signaling Pathways and Biological Activities

This compound has been shown to modulate several key signaling pathways, contributing to its observed biological effects.

Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion

This compound has been demonstrated to stimulate the secretion of GLP-1 from enteroendocrine L-cells.[1][2][14][15] This effect is of significant interest for the management of type 2 diabetes. The proposed mechanism involves the activation of G protein-coupled receptors (GPRs), leading to an increase in intracellular calcium and the subsequent activation of Ca2+/calmodulin-dependent kinase II (CaMKII), which triggers GLP-1 release.[1][2]

Anti-inflammatory Signaling

Delphinidin and its glycosides, including this compound, have demonstrated anti-inflammatory properties by modulating key inflammatory pathways.[16][17][18][19] They can inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response. This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

Antioxidant Mechanism

The antioxidant activity of this compound is a key aspect of its health benefits. It can act as a potent free radical scavenger and also upregulate endogenous antioxidant defense mechanisms.[20][21][22] This involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the expression of various antioxidant enzymes.

References

- 1. The Anthocyanin this compound Stimulates Glucagon-Like Peptide-1 Secretion in Murine GLUTag Cell Line via the Ca2+/Calmodulin-Dependent Kinase II Pathway | PLOS One [journals.plos.org]

- 2. The Anthocyanin this compound Stimulates Glucagon-Like Peptide-1 Secretion in Murine GLUTag Cell Line via the Ca2+/Calmodulin-Dependent Kinase II Pathway | PLOS One [journals.plos.org]

- 3. Eggplant Peels as a Valuable Source of Anthocyanins: Extraction, Thermal Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Anthocyanin Profiles in Various Blackcurrant Cultivars over a Three-Year Period Using a Fast HPLC-DAD Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academy.miloa.eu [academy.miloa.eu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. cyberleninka.ru [cyberleninka.ru]

- 11. mdpi.com [mdpi.com]

- 12. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Anthocyanin this compound Stimulates Glucagon-Like Peptide-1 Secretion in Murine GLUTag Cell Line via the Ca2+/Calmodulin-Dependent Kinase II Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound-rich blackcurrant extract ameliorates glucose tolerance by increasing the release of glucagon-like peptide-1 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory activity and molecular mechanism of delphinidin 3-sambubioside, a Hibiscus anthocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cdn.cybassets.com [cdn.cybassets.com]

- 18. researchgate.net [researchgate.net]

- 19. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound|High-Purity Anthocyanin [benchchem.com]

- 21. Potential of delphinidin-3-rutinoside extracted from Solanum melongena L. as promoter of osteoblastic MC3T3-E1 function and antagonist of oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

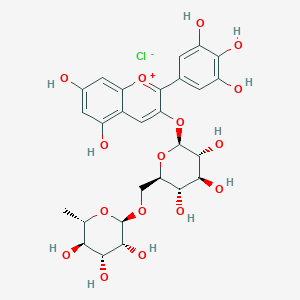

Chemical structure and properties of Delphinidin 3-rutinoside.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delphinidin 3-rutinoside, a prominent anthocyanin found in various fruits and vegetables, has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and anti-cancer properties. This document provides an in-depth technical overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its analysis and evaluation, along with a summary of key quantitative data, are presented to facilitate further research and drug development efforts.

Chemical Structure and Identification

This compound is a glycoside of delphinidin, where a rutinose (a disaccharide composed of rhamnose and glucose) is attached at the 3-position of the C-ring of the delphinidin aglycone. Its chemical structure is characterized by the presence of a benzopyrylium ring system with multiple hydroxyl groups, which are crucial for its biological activity.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol chloride |

| Synonyms | Delphinidin-3-O-rutinoside, Tulipanin |

| CAS Number | 15674-58-5 |

| Canonical SMILES | C[C@H]1--INVALID-LINK--OC[C@H]2--INVALID-LINK--OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O)O |

| Chemical Formula | C₂₇H₃₁O₁₆⁺ (Cation)[1][2][3] |

| C₂₇H₃₁ClO₁₆ (Chloride Salt)[4][5] | |

| Molecular Weight | 611.52 g/mol (Cation)[1][2] |

| 647.0 g/mol (Chloride Salt)[4][5] |

Physicochemical Properties

The physicochemical properties of this compound influence its stability, solubility, and bioavailability.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Water Solubility | 1.16 g/L (Predicted) | ALOGPS[6] |

| Highly water-soluble (Experimental) | Biolink Group[4] | |

| logP | 0.66 (Predicted) | ALOGPS[6] |

| -0.93 (Predicted) | ChemAxon[6] | |

| pKa (Strongest Acidic) | 6.37 (Predicted) | ChemAxon[6][7] |

| pKa (Strongest Basic) | -3.7 (Predicted) | ChemAxon[6][7] |

| Melting Point | Not Available | |

| Boiling Point | Not Available |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its antioxidant and signaling-modulating properties.

Antioxidant Activity

This compound is a potent antioxidant capable of scavenging free radicals and reducing oxidative stress. This activity is fundamental to its protective effects against various diseases.

Anti-inflammatory Activity

The compound has demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways.

Anti-cancer Activity

This compound has shown promise as an anti-cancer agent, inducing apoptosis and inhibiting the proliferation of various cancer cell lines.[8][9]

Table 3: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| NCI-N87 | Gastric | 24.9 | [8][9] |

| Caco-2 | Intestinal | 102.5 | [8][9] |

Signaling Pathways

This compound has been shown to modulate several signaling pathways, contributing to its diverse biological effects.

-

GLP-1 Secretion Pathway: this compound stimulates the secretion of glucagon-like peptide-1 (GLP-1) in intestinal L-cells.[4][5][6] This effect is mediated through the activation of G protein-coupled receptors (GPR40/120), leading to an increase in intracellular calcium and the activation of Ca²⁺/calmodulin-dependent kinase II (CaMKII).[4][5][6]

-

Ciliary Muscle Relaxation Pathway: In bovine ciliary smooth muscle, this compound induces relaxation by activating the endothelin B (ETB) receptor, leading to nitric oxide (NO) production and subsequent activation of the cGMP pathway.[2]

-

Pro-apoptotic Pathway in Cancer Cells: this compound can induce apoptosis in cancer cells through a redox-sensitive mechanism involving the activation of caspase-3 and dysregulation of the Akt/Bad/Bcl-2 pathway.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and evaluation of this compound.

Physicochemical Property Determination

This protocol outlines a method for determining the water solubility of anthocyanins.[1]

-

Sample Preparation: Accurately weigh 1 g of this compound powder.

-

Dissolution: Add the powder to 50 mL of deionized water in a beaker.

-

Stirring: Stir the mixture at room temperature for 1 hour to ensure maximum dissolution.

-

Centrifugation: Centrifuge the suspension at 7000 x g for 15 minutes to pellet any undissolved material.

-

Supernatant Collection: Carefully collect 10 mL of the supernatant.

-

Drying and Weighing: Freeze-dry the collected supernatant at -55°C and weigh the resulting solid to determine the amount of dissolved compound.

-

Calculation: Calculate the solubility in g/L.

This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration.[3]

-

Instrument Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.

-

Sample Preparation: Prepare a 1 mM solution of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Titration Setup: Place 20 mL of the sample solution in a reaction vessel equipped with a magnetic stirrer and a pH electrode.

-

Acidification: Acidify the solution to approximately pH 1.8-2.0 with 0.1 M HCl.

-

Titration: Titrate the acidic solution with 0.1 M NaOH, adding the titrant in small increments.

-

Data Recording: Record the pH value after each addition of NaOH, ensuring the reading is stable (drift < 0.01 pH units/minute).

-

Endpoint Determination: Continue the titration until the pH reaches approximately 12-12.5.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

Biological Activity Assays

This protocol details the assessment of antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a stock solution of a positive control (e.g., ascorbic acid or Trolox) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the this compound solution or the positive control.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, use 100 µL of methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.[10]

-

This protocol describes the measurement of NO production in LPS-stimulated RAW 264.7 macrophages.[11][12]

-

Cell Culture: Culture RAW 264.7 macrophages in appropriate media.

-

Cell Treatment:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 30 minutes.

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 40 ng/mL) for 12-24 hours to induce inflammation.

-

-

NO Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10-15 minutes.

-

-

Measurement:

-

Measure the absorbance at 540 nm.

-

-

Quantification:

-

Determine the nitrite concentration (a stable product of NO) from a standard curve prepared with sodium nitrite.

-

This protocol outlines the use of the MTT assay to assess the effect of this compound on the proliferation of cancer cells.[8]

-

Cell Seeding: Seed cancer cells (e.g., NCI-N87 or Caco-2) in a 96-well plate at a suitable density (e.g., 2500 cells/well for NCI-N87, 1250 cells/well for Caco-2) and allow them to attach for 24 hours.[8]

-

Cell Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).[8]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%.

-

Conclusion

This compound is a promising natural compound with a well-characterized chemical structure and a diverse range of biological activities. Its potent antioxidant, anti-inflammatory, and anti-cancer properties, mediated through various signaling pathways, make it a strong candidate for further investigation in the development of novel therapeutics and functional foods. The experimental protocols provided in this guide offer a foundation for researchers to explore the full potential of this valuable anthocyanin.

References

- 1. An Enhanced Water Solubility and Stability of Anthocyanins in Mulberry Processed with Hot Melt Extrusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Delphinidin-3-rutinoside relaxes the bovine ciliary smooth muscle through activation of ETB receptor and NO/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. The Anthocyanin this compound Stimulates Glucagon-Like Peptide-1 Secretion in Murine GLUTag Cell Line via the Ca2+/Calmodulin-Dependent Kinase II Pathway | PLOS One [journals.plos.org]

- 5. The Anthocyanin this compound Stimulates Glucagon-Like Peptide-1 Secretion in Murine GLUTag Cell Line via the Ca2+/Calmodulin-Dependent Kinase II Pathway | PLOS One [journals.plos.org]

- 6. The Anthocyanin this compound Stimulates Glucagon-Like Peptide-1 Secretion in Murine GLUTag Cell Line via the Ca2+/Calmodulin-Dependent Kinase II Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. cdn.cybassets.com [cdn.cybassets.com]

- 12. Anti-inflammatory activity and molecular mechanism of delphinidin 3-sambubioside, a Hibiscus anthocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activities of Delphinidin 3-rutinoside

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delphinidin 3-rutinoside (D3R) is a prominent anthocyanin found in a variety of pigmented fruits and vegetables, most notably in blackcurrants (Ribes nigrum) and eggplant (Solanum melongena).[1][2] As a member of the flavonoid family, D3R is recognized for its potent antioxidant properties and a wide spectrum of health-promoting benefits.[3] Emerging scientific evidence has highlighted its significant potential in the prevention and management of chronic diseases, attributing to its anti-diabetic, anti-cancer, anti-inflammatory, and neuroprotective activities. This technical guide provides an in-depth review of the biological functions of D3R, summarizing key quantitative data, detailing experimental methodologies, and visualizing the molecular pathways it modulates.

Pharmacokinetics and Bioavailability

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for evaluating its therapeutic potential. Studies in both rats and humans have demonstrated that D3R can be absorbed directly in its intact glycosylated form.[4][5]

Data Summary: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of this compound observed in rat and human studies.

| Species | Dosage | Cmax (nmol/L) | Tmax (h) | Bioavailability / Excretion | Reference |

| Rat | 800 µmol/kg (purified D3R) | 580 ± 410 | 0.5 - 2.0 | - | [4][5] |

| Human | 2.75 µmol/kg (in BCA mixture) | 73.4 ± 35.0 | 1.25 - 1.75 | 0.11 ± 0.05% cumulative urine excretion (0-8h) | [4][5] |

BCA: Black Currant Anthocyanins

Experimental Protocol: In Vivo Pharmacokinetic Analysis

A representative protocol for determining the pharmacokinetics of D3R in plasma involves the following steps:

-

Administration: Purified D3R or an anthocyanin-rich extract is orally administered to subjects (e.g., Wistar rats or human volunteers).[4]

-

Blood Sampling: Blood samples are collected at predetermined time intervals (e.g., 0, 0.5, 1, 1.5, 2, 4, 8 hours) post-administration.[4]

-

Plasma Preparation: Plasma is separated from whole blood by centrifugation.

-

Extraction: Anthocyanins are extracted from the plasma, often using a solid-phase extraction (SPE) method.

-

Quantification: The concentration of D3R in the plasma extracts is determined using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a photodiode array (PDA) or mass spectrometry (MS).[4][6]

Visualization: Pharmacokinetic Workflow

Caption: Workflow for in vivo pharmacokinetic analysis of D3R.

Anti-Diabetic Activities

This compound has demonstrated significant potential in the regulation of glucose homeostasis, primarily through its ability to stimulate the secretion of glucagon-like peptide-1 (GLP-1).[7][8][9] GLP-1 is a critical incretin hormone that enhances glucose-dependent insulin secretion.[7]

Mechanism of Action: GLP-1 Secretion

In the murine enteroendocrine L-cell line (GLUTag), D3R was shown to significantly increase GLP-1 secretion in a concentration-dependent manner.[7] This effect is mediated through the intracellular Ca2+/calmodulin-dependent kinase II (CaMKII) pathway.[7][9] The stimulation of this pathway may involve G protein-coupled receptors GPR40/120 and leads to the mobilization of intracellular Ca2+, a key trigger for hormone secretion.[7]

Data Summary: In Vitro and In Vivo Anti-Diabetic Effects

| Model System | Compound/Extract | Concentration/Dose | Key Finding | Reference |

| GLUTag Cells | This compound (D3R) | 10 µM | Significantly stimulated GLP-1 secretion. | [7] |

| Rats | Blackcurrant Extract (1 mg D3R/kg) | 5 mg/kg body weight | Significantly ameliorated glucose tolerance by stimulating GLP-1 and subsequent insulin secretion. | [8][10] |

Visualization: D3R-Induced GLP-1 Secretion Pathway

Caption: D3R stimulates GLP-1 secretion via the Ca2+/CaMKII pathway.[7]

Anti-Cancer Activities

This compound exhibits promising anti-cancer properties across various cancer cell lines by targeting multiple signaling pathways to inhibit proliferation and induce programmed cell death (apoptosis).[11][12]

Mechanism of Action

D3R's anti-cancer effects are multifaceted:

-

Induction of Apoptosis: In Jurkat leukemia cells, D3R induces a redox-sensitive, caspase-3-dependent apoptosis.[13] This process involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins like Bcl-2, mediated through the dysregulation of the Akt/Bad/Bcl-2 pathway.[13][14]

-

Cell Cycle Arrest: Treatment with D3R can lead to cell cycle arrest, for instance, at the G2/M phase in Jurkat cells, preventing cancer cells from dividing.[13]

-

Inhibition of Signaling Pathways: D3R has been shown to inhibit key cancer progression pathways, including the PI3K/Akt and MAPK/ERK pathways.[11][14]

Data Summary: In Vitro Antiproliferative Activity

| Cell Line | Cancer Type | Compound | IC50 Value / % Inhibition | Reference |

| NCI-N87 | Gastric | D3R | 24.9 µM | [12][15][16] |

| Caco-2 | Colorectal | D3R | 102.5 µM | [12][15][16] |

| HCT-116 | Colorectal | D3R | 50% inhibition at 250 µg/mL | [11] |

| MCF-7 | Breast | D3R | 24% inhibition at 250 µg/mL | [11] |

| NCI-H460 | Lung | D3R | 54% inhibition at 250 µg/mL | [11] |

Visualization: D3R Anti-Cancer Signaling

Caption: D3R induces apoptosis by inhibiting PI3K/Akt and MAPK pathways.[11][13]

Anti-Inflammatory and Neuroprotective Activities

Anti-Inflammatory Effects

Delphinidin and its glycosides exhibit potent anti-inflammatory properties.[17] Studies on delphinidin 3-sambubioside, a structurally similar compound, demonstrated the ability to reduce levels of inflammatory mediators such as nitric oxide (NO), iNOS, IL-6, and TNF-α in LPS-stimulated macrophages.[17][18] The mechanism involves the downregulation of the NF-κB and MEK1/2-ERK1/2 signaling pathways, which are central to the inflammatory response.[17][18][19]

Visualization: Anti-Inflammatory Pathway

Caption: D3R inhibits inflammation by downregulating NF-κB and MAPK pathways.[17]

Neuroprotective Effects

Anthocyanins, including delphinidin and its glycosides, are being investigated for their neuroprotective potential.[20][21] Delphinidin has been shown to attenuate cognitive deficits in models of Alzheimer's disease by preventing microglial senescence.[22] The proposed mechanism involves the activation of the AMPK/SIRT1 signaling pathway, which plays a critical role in cellular energy homeostasis and aging.[20][22] By activating this pathway, delphinidin can reduce neuroinflammation and oxidative stress, offering a potential therapeutic strategy for neurodegenerative diseases.[19][22]

Other Biological Activities: Osteoblast Function

Recent studies have explored the effects of D3R on bone health. In a study using MC3T3-E1 osteoblastic cells, D3R was found to promote osteoblast viability and differentiation.[1]

-

Key Findings:

-

At a concentration of 10⁻⁹ M, D3R significantly increased cell viability.[1]

-

It promoted differentiation by increasing the expression of type I collagen, alkaline phosphatase, and osteocalcin.[1]

-

D3R protected osteoblasts from oxidative damage by decreasing intracellular ROS and preventing the reduction of the GSH/GSSG ratio.[1]

-

This protective effect was mediated by the PI3K/Akt signaling pathway.[1]

-

Key Experimental Protocols

Cell Viability (MTT) Assay

This assay is used to assess the effect of D3R on the proliferation of cancer cells or other cell types.

-

Cell Seeding: Cells (e.g., Caco-2, NCI-N87, MC3T3-E1) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of D3R for a specified period (e.g., 24-72 hours).[1]

-

MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured with a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability relative to untreated controls.

Intracellular ROS Measurement

This protocol measures the antioxidant capacity of D3R within cells.

-

Cell Treatment: Cells are pre-treated with D3R for a defined time.[1]

-

Oxidative Stress Induction: An oxidizing agent (e.g., tert-butyl hydroperoxide, t-BHP) is added to induce oxidative stress.[1]

-

Probe Loading: Cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent in the presence of ROS.

-

Fluorescence Measurement: Intracellular ROS levels are quantified by measuring the fluorescence intensity using a fluorometer or flow cytometer.[1]

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins in signaling pathways.

-

Cell Lysis: Following treatment with D3R, cells are lysed to extract total proteins.

-

Protein Quantification: The total protein concentration is determined using a method like the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, Caspase-3, NF-κB) followed by incubation with enzyme-linked secondary antibodies.[13][17]

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion

This compound is a multifunctional phytochemical with a robust profile of biological activities relevant to human health. Its demonstrated effects on GLP-1 secretion, cancer cell apoptosis, inflammatory signaling, and neuroprotection underscore its significant therapeutic and nutraceutical potential. The quantitative data and mechanistic insights summarized in this guide provide a solid foundation for researchers, scientists, and drug development professionals to pursue further investigation into D3R. Future research should focus on clinical trials to validate these preclinical findings and on developing strategies to enhance its bioavailability for optimal therapeutic efficacy.

References

- 1. Potential of delphinidin-3-rutinoside extracted from Solanum melongena L. as promoter of osteoblastic MC3T3-E1 function and antagonist of oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Delphinidin-3-rutinoside from Blackcurrant Berries (Ribes nigrum): In Vitro Antiproliferative Activity and Interactions with Other Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Orally administered this compound and cyanidin 3-rutinoside are directly absorbed in rats and humans and appear in the blood as the intact forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. eprints.usm.my [eprints.usm.my]

- 7. The Anthocyanin this compound Stimulates Glucagon-Like Peptide-1 Secretion in Murine GLUTag Cell Line via the Ca2+/Calmodulin-Dependent Kinase II Pathway | PLOS One [journals.plos.org]

- 8. This compound-rich blackcurrant extract ameliorates glucose tolerance by increasing the release of glucagon-like peptide-1 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Delphinidin 3‐rutinoside‐rich blackcurrant extract ameliorates glucose tolerance by increasing the release of glucagon‐like peptide‐1 secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound|High-Purity Anthocyanin [benchchem.com]

- 12. Delphinidin-3-rutinoside from Blackcurrant Berries (Ribes nigrum): In Vitro Antiproliferative Activity and Interactions with Other Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Anti-inflammatory activity and molecular mechanism of delphinidin 3-sambubioside, a Hibiscus anthocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cdn.cybassets.com [cdn.cybassets.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. Delphinidin attenuates cognitive deficits and pathology of Alzheimer’s disease by preventing microglial senescence via AMPK/SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antiproliferative Effects of Delphinidin 3-rutinoside on Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Delphinidin 3-rutinoside (D3R), a prominent anthocyanin found in sources like blackcurrant berries, has garnered significant scientific interest for its potent biological activities, including notable antiproliferative effects against various cancer cell lines. This document provides a comprehensive technical overview of the mechanisms, quantitative efficacy, and experimental methodologies related to the anticancer properties of D3R. It details the compound's ability to induce apoptosis, trigger cell cycle arrest, and modulate critical oncogenic signaling pathways, including the PI3K/Akt and MAPK pathways. This guide synthesizes current research to serve as a foundational resource for professionals engaged in oncology research and the development of novel therapeutic agents.

Quantitative Antiproliferative Data

This compound exhibits a dose-dependent inhibitory effect on the proliferation of a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values and percentage inhibition at specific concentrations are summarized below, providing a quantitative measure of its potency.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| NCI-N87 | Gastric Cancer | IC50 | 24.9 µM | [1][2][3] |

| Caco-2 | Intestinal Cancer | IC50 | 102.5 µM | [1][2][3] |

| HCT-116 | Colon Cancer | % Inhibition | 50% at 250 µg/mL | [1] |

| NCI-H460 | Lung Cancer | % Inhibition | 54% at 250 µg/mL | [1] |

| MCF-7 | Breast Cancer | % Inhibition | 24% at 250 µg/mL | [1] |

Note: For context, the aglycone form, Delphinidin, has shown IC50 values of 41.42 µM in MDA-MB-453 and 60.92 µM in BT-474 HER-2 positive breast cancer cells[4].

Molecular Mechanisms of Action

D3R exerts its antiproliferative effects through a multi-targeted approach, primarily by inducing programmed cell death (apoptosis), causing cell cycle arrest, and modulating key intracellular signaling pathways that govern cell growth and survival.

Induction of Apoptosis

A primary mechanism of D3R's anticancer activity is the induction of apoptosis. In human leukemia Jurkat cells, D3R mediates a pro-apoptotic effect through a redox-sensitive, caspase-3-related pathway[1][5]. This process involves the generation of reactive oxygen species (ROS), which disrupts the mitochondrial membrane potential and leads to the activation of the caspase cascade[5]. Key events include the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl-2, and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspases[6][7][8].

References

- 1. This compound|High-Purity Anthocyanin [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Delphinidin-3-rutinoside from Blackcurrant Berries (Ribes nigrum): In Vitro Antiproliferative Activity and Interactions with Other Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Delphinidin, an anthocyanidin in pigmented fruits and vegetables, induces apoptosis and cell cycle arrest in human colon cancer HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant Capacity of Delphinidin 3-Rutinoside

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the antioxidant properties of Delphinidin 3-rutinoside (D3R), an anthocyanin found in various fruits and vegetables like blackcurrants and eggplant.[1][2][3] D3R is recognized for its potential health benefits, which are largely attributed to its ability to mitigate oxidative stress.[4] This guide details the mechanisms of its antioxidant action, presents quantitative data from various assays, outlines detailed experimental protocols, and visualizes key cellular pathways influenced by this compound.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two primary mechanisms:

-

Direct Radical Scavenging: The molecular structure of D3R, particularly the hydroxyl groups on its B-ring, enables it to directly donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS) and other free radicals.[4][5] This activity effectively terminates damaging radical chain reactions.

-

Modulation of Cellular Antioxidant Pathways: Beyond direct scavenging, D3R influences endogenous antioxidant defense systems. It can upregulate the expression of antioxidant enzymes by modulating key signaling pathways, such as the PI3K/Akt and nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (Nrf2/ARE) pathways.[1][4][6] This indirect mechanism provides a more sustained cellular protection against oxidative stress.

Quantitative Antioxidant and Bioactivity Data

The antioxidant capacity and related bioactivity of this compound have been quantified using several standard in vitro assays. The following table summarizes key findings, including IC50 values, which represent the concentration required to inhibit 50% of a specific activity. Lower IC50 values indicate greater potency.

| Assay/Activity | Cell Line | Result (IC50) | Unit | Reference |

| Antiproliferative Effect | NCI-N87 (Gastric Cancer) | 24.9 | µM | [2][3] |

| Antiproliferative Effect | Caco-2 (Colon Cancer) | 102.5 - 105.6 | µM | [2][3] |

Note: While antiproliferative assays are not direct measures of antioxidant capacity, the underlying mechanisms often involve the modulation of oxidative stress within cancer cells.[6]

Detailed Experimental Protocols

Reproducible assessment of antioxidant capacity is critical. The following sections provide detailed methodologies for common in vitro assays used to evaluate compounds like this compound.

Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH by an antioxidant results in a color change from deep violet to pale yellow, which is measured spectrophotometrically.[5][7][8] The decrease in absorbance at approximately 517 nm is proportional to the radical scavenging activity.[7][9]

Materials:

-

This compound sample

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate or quartz cuvettes

-

Microplate reader or UV-Vis spectrophotometer[10]

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[5][10] The solution should be freshly made and kept in the dark to prevent degradation.[10]

-

Sample and Control Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of dilutions from the stock solution (e.g., 10, 25, 50, 100 µg/mL).[5] Prepare a similar dilution series for the positive control.

-

Reaction Setup:

-

Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[5][11]

-

Measurement: Measure the absorbance of each well at 517 nm.[5][7]

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the sample with the DPPH solution.[5] The IC50 value can be determined by plotting the scavenging percentage against the sample concentrations.[5]

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by oxidizing ABTS with potassium persulfate.[12] Antioxidants reduce the pre-formed blue-green ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[5]

Materials:

-

This compound sample

-

ABTS diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Ethanol or phosphate-buffered saline (PBS)

-

Trolox (positive control)

-

96-well microplate

-

Microplate reader or spectrophotometer

Procedure:

-

ABTS•+ Solution Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical cation.

-

-

Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol or PBS to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[5]

-

Sample and Control Preparation: Prepare a stock solution of D3R and create a series of dilutions. Prepare a similar dilution series for the Trolox standard to generate a standard curve.[5]

-

Reaction Setup:

-

Incubation: Shake the plate and incubate at room temperature for 6 minutes.[5]

-

Measurement: Measure the absorbance at 734 nm.[5]

-

Calculation: The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition of absorbance with that of the Trolox standard curve.[5]

Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[9][13] This reduction results in the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which is monitored by the change in absorbance at 593 nm.[14][15]

Materials:

-

This compound sample

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃·6H₂O) solution (20 mM)

-

Ferrous sulfate (FeSO₄) or Trolox (for standard curve)

-

96-well microplate

-

Microplate reader or spectrophotometer capable of heating to 37°C

Procedure:

-

FRAP Reagent Preparation: Prepare the working FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[9][14] Warm the reagent to 37°C before use.[5]

-

Sample and Standard Preparation: Prepare a stock solution of D3R and create a series of dilutions. Prepare a series of ferrous sulfate or Trolox standards of known concentrations.[5]

-

Reaction Setup:

-

Incubation: Incubate the plate at 37°C for a duration ranging from 4 to 30 minutes.[5]

-

Calculation: The antioxidant capacity of the sample is determined from the standard curve and is typically expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per unit amount of the sample.

Signaling Pathways and Visualizations

This compound's protective effects against oxidative stress are mediated, in part, by its influence on cellular signaling cascades. One such critical pathway is the PI3K/Akt pathway.

PI3K/Akt Pathway: In osteoblastic cells, D3R has been shown to exert protective effects against oxidative damage induced by tert-butyl hydroperoxide (t-BHP).[1] This protection involves the activation of the PI3K/Akt pathway, which leads to a decrease in intracellular ROS and prevents damage to the cell's cytoskeleton.[1][4] The activation of this pathway is crucial for promoting cell viability and differentiation while counteracting oxidative insults.[1]

References

- 1. Potential of delphinidin-3-rutinoside extracted from Solanum melongena L. as promoter of osteoblastic MC3T3-E1 function and antagonist of oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Delphinidin-3-rutinoside from Blackcurrant Berries (Ribes nigrum): In Vitro Antiproliferative Activity and Interactions with Other Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound|High-Purity Anthocyanin [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.muohio.edu [chemistry.muohio.edu]

- 13. jmp.ir [jmp.ir]

- 14. detailed protocol for FRAP assay | Filo [askfilo.com]

- 15. assaygenie.com [assaygenie.com]

Delphinidin 3-Rutinoside: A Potent Stimulator of GLP-1 Secretion

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of delphinidin 3-rutinoside (D3R) in stimulating the secretion of glucagon-like peptide-1 (GLP-1). The information presented is targeted towards researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the current understanding, quantitative data, experimental methodologies, and key signaling pathways involved in D3R's mechanism of action.

Glucagon-like peptide-1 is an incretin hormone secreted by enteroendocrine L-cells in the gut, playing a crucial role in glucose homeostasis.[1] It stimulates glucose-dependent insulin secretion and the proliferation of pancreatic β-cells, making it a key target in the management of type 2 diabetes.[1] While several nutrients are known to induce GLP-1 secretion, the discovery of non-nutritive compounds with this capability, such as the anthocyanin this compound, has opened new avenues for therapeutic development.[1][2]

Quantitative Data on GLP-1 Secretion

Studies utilizing the murine GLUTag enteroendocrine L-cell line have demonstrated the potent effect of this compound on GLP-1 secretion. D3R has been shown to be a more effective secretagogue compared to its aglycone, delphinidin, and other related anthocyanins.[1][3] The stimulatory effect of D3R is concentration-dependent, with significant increases in GLP-1 secretion observed at concentrations as low as 10 μM.[1][3] In vivo studies using a D3R-rich blackcurrant extract have also shown an amelioration of glucose tolerance in rats, an effect attributed to increased GLP-1 secretion.[4][5]

| Compound/Extract | Cell Line/Animal Model | Concentration/Dose | Fold Change in GLP-1 Secretion (vs. Control) | Reference |

| This compound (D3R) | Murine GLUTag Cells | 100 μM | ~2.5 | [1] |

| This compound (D3R) | Murine GLUTag Cells | 50 μM | ~2.0 | [1] |

| This compound (D3R) | Murine GLUTag Cells | 10 μM | ~1.5 | [1] |

| Delphinidin | Murine GLUTag Cells | 100 μM | ~1.5 | [1] |

| Malvidin | Murine GLUTag Cells | 100 μM | ~1.5 | [1] |

| Blackcurrant Extract (1 mg D3R/kg) | Rats | 5 mg/kg body weight | Significantly increased plasma GLP-1 | [4][5] |

Signaling Pathway of D3R-Induced GLP-1 Secretion

The mechanism by which this compound stimulates GLP-1 secretion involves a cascade of intracellular signaling events initiated by the activation of G protein-coupled receptors (GPRs) on the surface of enteroendocrine L-cells.[1][6][7]

Key steps in the signaling pathway include:

-

Receptor Activation: D3R is proposed to activate GPR40 and/or GPR120.[1][6][7]

-

Intracellular Calcium Mobilization: Activation of these Gαq-coupled receptors leads to the stimulation of phospholipase C (PLC), which in turn generates inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][6][7]

-

CaMKII Activation: The resulting increase in cytosolic Ca2+ activates Ca2+/calmodulin-dependent kinase II (CaMKII).[1][2][6]

-

GLP-1 Secretion: Activated CaMKII is a critical downstream effector that ultimately leads to the secretion of GLP-1 from the L-cells.[1][6][7]

Inhibitor studies have confirmed the essential roles of intracellular calcium, GPR40/120, and CaMKII in this pathway.[1][2]

Caption: Proposed signaling pathway for D3R-stimulated GLP-1 secretion.

Experimental Protocols

The following outlines the key experimental methodologies employed in the investigation of this compound's effect on GLP-1 secretion, primarily based on in vitro studies using the GLUTag cell line.

1. Cell Culture

-

Cell Line: Murine GLUTag enteroendocrine L-cells.

-

Culture Medium: DMEM high glucose medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

2. GLP-1 Secretion Assay

-

Cell Seeding: GLUTag cells are seeded into 24-well plates and cultured to approximately 80% confluency.

-

Pre-incubation: The culture medium is replaced with a serum-free medium for a defined period (e.g., 2 hours) to establish baseline conditions.

-

Treatment: Cells are then incubated with various concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 2 hours).

-

Inhibitor Studies: For mechanistic investigations, cells are pre-treated with specific inhibitors (e.g., GPR40/120 antagonist GW1100, CaMKII inhibitor KN-93) for a short period (e.g., 15 minutes) before the addition of D3R.

-

Supernatant Collection: After the treatment period, the cell culture supernatant is collected.

-

GLP-1 Measurement: The concentration of active GLP-1 in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

3. Western Blot Analysis for CaMKII Activation

-

Cell Lysis: Following treatment with D3R for various durations and concentrations, cells are washed and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated CaMKII (p-CaMKII) and total CaMKII, followed by incubation with a corresponding secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescence detection system.

Caption: In vitro experimental workflow for assessing D3R's effect on GLP-1.

References

- 1. The Anthocyanin this compound Stimulates Glucagon-Like Peptide-1 Secretion in Murine GLUTag Cell Line via the Ca2+/Calmodulin-Dependent Kinase II Pathway | PLOS One [journals.plos.org]

- 2. The Anthocyanin this compound Stimulates Glucagon-Like Peptide-1 Secretion in Murine GLUTag Cell Line via the Ca2+/Calmodulin-Dependent Kinase II Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Delphinidin 3‐rutinoside‐rich blackcurrant extract ameliorates glucose tolerance by increasing the release of glucagon‐like peptide‐1 secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Anthocyanin this compound Stimulates Glucagon-Like Peptide-1 Secretion in Murine GLUTag Cell Line via the Ca2+/Calmodulin-Dependent Kinase II Pathway | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

Delphinidin 3-Rutinoside: A Comprehensive Technical Review of its Health-Promoting Properties

An In-depth Guide for Researchers and Drug Development Professionals

Delphinidin 3-rutinoside, a prominent anthocyanin found in various pigmented fruits and vegetables, is emerging as a compound of significant interest in the scientific community. Its potent antioxidant, anti-inflammatory, and cell-regulatory properties underscore its potential as a therapeutic agent in a range of chronic diseases. This technical guide provides a detailed overview of the health benefits of dietary this compound, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Antioxidant and Anti-inflammatory Mechanisms

Table 1: Antioxidant Capacity of Blackcurrant Extracts (Rich in this compound)

| Assay | Antioxidant Capacity (µmol TE/g DM) | Reference |

| FRAP (Ferric Reducing Antioxidant Power) | 122.6 | [1] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | 208.2 | [1] |

| CUPRAC (Cupric Reducing Antioxidant Capacity) | 338.4 | [1] |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | 103.9 | [1] |

TE: Trolox Equivalents; DM: Dry Mass

The anti-inflammatory effects of delphinidin and its glycosides are attributed to the downregulation of pro-inflammatory mediators. For instance, delphinidin 3-sambubioside, a structurally similar anthocyanin, has been shown to reduce the production of nitric oxide (NO), interleukin-6 (IL-6), monocyte chemoattractant protein-1 (MCP-1), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage-like cells.[2] This is achieved through the inhibition of the NF-κB and MEK1/2-ERK1/2 signaling pathways.[2]

Figure 1: Simplified signaling pathway for the anti-inflammatory action of this compound.

Anticancer Potential

This compound has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines. Its mechanisms of action involve the modulation of key signaling pathways that govern cell cycle progression and survival.

Table 2: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NCI-N87 | Gastric | 24.9 | [3] |

| Caco-2 | Colorectal | 102.5 | [3] |

| Jurkat | Leukemia | Not specified, but pro-apoptotic effects observed |

One of the key pathways implicated in the anticancer effects of delphinidin is the MAPK signaling cascade. Delphinidin has been shown to inhibit the phosphorylation of p38 MAPK and JNK, which are involved in cell proliferation and survival.[4]

Figure 2: this compound's inhibitory effect on the MAPK signaling pathway in cancer cells.

Metabolic Health: Regulation of GLP-1 Secretion

A significant and novel bioactivity of this compound is its ability to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone crucial for glucose homeostasis.

Table 3: Effect of this compound on GLP-1 Secretion

| Experimental Model | Treatment | Dosage | Outcome | Reference |

| Murine GLUTag cells | This compound | 100 µM | ~2.5-fold increase in GLP-1 secretion | |

| Rats | Blackcurrant extract (rich in D3R) | 5 mg/kg body weight | Significant amelioration of glucose tolerance |

The mechanism underlying this effect involves the activation of the Ca2+/calmodulin-dependent kinase II (CaMKII) pathway.

Figure 3: Proposed mechanism for this compound-stimulated GLP-1 secretion.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., NCI-N87, Caco-2)

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0-200 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5][6][7][8]

-

Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5][6][7][8]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control. The IC50 value can be determined by plotting the percentage of viability against the concentration of this compound.

Western Blot Analysis of MAPK Signaling

This protocol is designed to detect changes in the phosphorylation status of MAPK pathway proteins.

Materials:

-

Cell lysates from this compound-treated and control cells

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-p38, rabbit anti-p38, rabbit anti-phospho-JNK, rabbit anti-JNK) diluted 1:1000 in blocking buffer.[4][9][10]

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted 1:2000-1:5000 in blocking buffer.[4][10]

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates and determine protein concentration using the BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[4]

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.[9][10]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9][10]

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. Densitometry can be used to quantify the changes in protein phosphorylation.

GLP-1 Secretion (ELISA) Assay

This protocol measures the amount of GLP-1 secreted from cultured cells.

Materials:

-

Enteroendocrine cell line (e.g., GLUTag)

-

24-well plates

-

This compound

-

DPP-4 inhibitor

-

Commercially available GLP-1 ELISA kit

-

Microplate reader

Procedure:

-

Seed cells in a 24-well plate and grow to confluence.

-

Wash the cells and pre-incubate in serum-free medium.

-

Treat the cells with this compound at the desired concentration (e.g., 100 µM) in the presence of a DPP-4 inhibitor for a specified time (e.g., 2 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of GLP-1 in the supernatant using a GLP-1 ELISA kit according to the manufacturer's instructions.[2][11][12][13][14]

-

Express the results as fold change relative to the vehicle control.

HPLC-MS/MS Analysis of this compound in Plasma

This protocol is for the quantification of this compound in biological samples.

Instrumentation:

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

-

C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Reagents:

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Ultrapure water

-

This compound standard

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 300 µL of acidified acetonitrile (e.g., 1% formic acid) to precipitate proteins.

-

Vortex and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.[15][16][17]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound. The exact m/z values will need to be determined by infusion of a standard solution.

-

Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

-

Figure 4: General experimental workflow for investigating the health benefits of this compound.

Conclusion

This compound exhibits a remarkable spectrum of biological activities that hold significant promise for the prevention and treatment of chronic diseases. Its potent antioxidant and anti-inflammatory properties, coupled with its ability to modulate critical cellular signaling pathways involved in cancer and metabolic regulation, position it as a strong candidate for further preclinical and clinical investigation. The detailed methodologies provided in this guide offer a robust framework for researchers and drug development professionals to explore the full therapeutic potential of this dietary anthocyanin. Future research should focus on elucidating its bioavailability, and long-term safety, and efficacy in human clinical trials.

References

- 1. mdpi.com [mdpi.com]

- 2. sinogeneclon.com [sinogeneclon.com]

- 3. fcn.unp.edu.ar [fcn.unp.edu.ar]

- 4. Delphinidin and cyanidin inhibit PDGFAB-induced VEGF release in vascular smooth muscle cells by preventing activation of p38 MAPK and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. protocols.io [protocols.io]

- 9. Delphinidin attenuates pathological cardiac hypertrophy via the AMPK/NOX/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. elkbiotech.com [elkbiotech.com]

- 12. protocols.io [protocols.io]

- 13. content.abcam.com [content.abcam.com]

- 14. Development of sandwich ELISAs for detecting glucagon-like peptide-1 secretion from intestinal L-cells and their application in STC-1 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HPLC-MS/MS analysis of anthocyanins in human plasma and urine using protein precipitation and dilute-and-shoot sample preparation methods, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Delphinidin 3-rutinoside: A Comprehensive Technical Guide on its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin 3-rutinoside, a prominent member of the anthocyanin family of flavonoids, is a water-soluble pigment responsible for the deep red, purple, and blue hues observed in numerous fruits and vegetables. Beyond its role as a natural colorant, this compound has garnered significant scientific attention for its potent antioxidant, anti-inflammatory, and potential therapeutic properties. This in-depth technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering valuable data and methodologies for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its stability, bioavailability, and biological activity. A summary of its key properties is presented below.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| Systematic Name | 2-(3,4,5-trihydroxyphenyl)-3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5,7-dihydroxy-1-benzopyrylium chloride | [1] |

| Synonyms | Tulipanin, Delphinidin 3-O-rutinoside chloride | [1] |

| Chemical Class | Flavonoid, Anthocyanin | [2] |

| CAS Number | 15674-58-5 | [1] |

| Chemical Formula | C₂₇H₃₁ClO₁₆ | [1][2] |

| Molecular Weight | 647.0 g/mol | [1][2] |

| Appearance | Dark red/purple powder | [2] |

Table 2: Spectroscopic and Ionization Properties of this compound

| Property | Value | Source |

| UV-Vis λmax | 280 nm, 520 nm | [2] |

| Predicted pKa (Strongest Acidic) | 6.37 | [3] |

| Predicted pKa (Strongest Basic) | -3.7 | [3] |

Solubility and Stability

The solubility and stability of this compound are critical parameters that influence its extraction, formulation, and biological efficacy.

Solubility

This compound is characterized as being highly soluble in water[2]. While specific quantitative solubility data for the glycoside in various solvents is limited, a study on its aglycone, delphinidin, provides valuable insights into its solubility profile.

Table 3: Solubility of Delphinidin (Aglycone) in Various Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |

| Water | 25 | ~0.0054 |

| Water | 70 | ~0.0164 |

| Methanol | 25 | ~0.0059 |

| Methanol | 70 | ~0.0211 |

| Ethanol | 25 | ~0.0006 |

| Ethanol | 70 | ~0.0020 |

| Acetone | 25 | ~0.00006 |

| Acetone | 70 | ~0.00010 |

| (Data extrapolated from mole fraction data presented in[4]) |

It is important to note that the glycosylation with rutinoside in this compound significantly increases its polarity and, consequently, its water solubility compared to the aglycone form.

Stability

The stability of this compound is significantly influenced by several factors, including pH, temperature, and light.

-

pH: Like other anthocyanins, this compound is most stable in acidic conditions (pH < 3), where it exists predominantly as the colored flavylium cation. As the pH increases, it undergoes structural transformations to less stable forms, which can lead to color loss[5].

-

Temperature: Elevated temperatures accelerate the degradation of this compound. It is reported to be easily degraded by hydrolysis at temperatures above 40°C[2]. The thermal degradation of anthocyanins generally follows first-order kinetics[6][7][8].

-

Light: Exposure to light, particularly UV radiation, can induce photodegradation. Therefore, it is recommended to store this compound in darkness[2].

-

Storage: For long-term storage, it is recommended to keep the compound in a dry and dark place at low temperatures (< -5°C)[2]. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month[9].

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction, analysis, and functional characterization of this compound.

Extraction and Purification Workflow

The following diagram illustrates a general workflow for the extraction and purification of this compound from plant sources.

Protocol for Extraction:

-

Sample Preparation: Fresh or frozen plant material is homogenized or ground into a fine powder.

-

Extraction: The powdered material is macerated in an acidified solvent (e.g., 80% methanol or ethanol with 0.1% HCl) at a solid-to-solvent ratio of 1:10 (w/v) for 24-48 hours at 4°C in the dark.

-

Filtration and Concentration: The mixture is filtered, and the solvent is evaporated under reduced pressure at a temperature below 40°C to yield the crude extract.

-

Purification: The crude extract is subjected to solid-phase extraction (SPE) using a C18 cartridge. The cartridge is first conditioned with methanol and then with acidified water. The extract is loaded, and non-anthocyanin compounds are washed away with acidified water. This compound is then eluted with acidified methanol. The eluate is concentrated to obtain the purified compound.

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for the identification and quantification of this compound.

Protocol for HPLC Analysis:

-

System: HPLC system equipped with a Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 5% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analyte. A representative gradient is shown in the table below.

-

Flow Rate: 1.0 mL/min.

-

Detection: DAD detection at 520 nm for anthocyanins and 280 nm for other phenolics[2].

-

Injection Volume: 20 µL.

Table 4: Representative HPLC Gradient for this compound Analysis

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 20 | 70 | 30 |

| 25 | 50 | 50 |

| 30 | 95 | 5 |

Antioxidant Capacity Assays

The antioxidant capacity of this compound can be evaluated using various in vitro assays.

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare different concentrations of this compound in methanol.

-

In a 96-well plate, add 100 µL of each concentration of the sample and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

-

Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of different concentrations of this compound to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

c) ORAC (Oxygen Radical Absorbance Capacity) Assay

-

This assay is performed using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

-

In a black 96-well plate, add 25 µL of the sample or Trolox standard and 150 µL of a fluorescein solution.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution.

-

Monitor the fluorescence decay every minute for at least 60 minutes.

-

The antioxidant capacity is determined by calculating the area under the fluorescence decay curve and is expressed as Trolox equivalents.

Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in various cellular processes.

GLP-1 Secretion Pathway

This compound stimulates the secretion of Glucagon-Like Peptide-1 (GLP-1), an important hormone in glucose homeostasis.

Anti-inflammatory Signaling Pathways

This compound exhibits anti-inflammatory effects by modulating key inflammatory pathways such as NF-κB and MAPK.

a) NF-κB Signaling Pathway

b) MAPK Signaling Pathway

Conclusion

This compound possesses a unique set of physicochemical properties that contribute to its notable biological activities. This technical guide has provided a comprehensive summary of its known characteristics, including its chemical structure, molecular weight, solubility, and stability, alongside detailed experimental protocols for its analysis and functional assessment. The elucidation of its involvement in key signaling pathways further underscores its potential as a valuable compound for further research and development in the pharmaceutical and nutraceutical industries. While there are still gaps in the experimental data for some of its properties, this guide serves as a foundational resource for scientists and researchers working with this promising natural product.

References

- 1. This compound | C27H31ClO16 | CID 192918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biolink.no [biolink.no]

- 3. Showing Compound this compound (FDB017195) - FooDB [foodb.ca]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ftb.com.hr [ftb.com.hr]

- 8. Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

Delphinidin 3-Rutinoside: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction